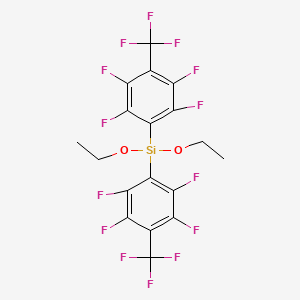
Diethoxybis(4-perfluorotolyl)silane
Overview
Description
Diethoxybis(4-perfluorotolyl)silane is a biochemical compound used for proteomics research . Its molecular formula is C18H10F14O2Si and has a molecular weight of 552.33 .
Molecular Structure Analysis
Diethoxybis(4-perfluorotolyl)silane contains a total of 46 bonds, including 36 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
Diethoxybis(4-perfluorotolyl)silane has a molecular weight of 552.3 g/mol. It has 0 hydrogen bond donor count, 16 hydrogen bond acceptor count, and 6 rotatable bonds. Its exact mass and monoisotopic mass are 552.0226504 g/mol. It has a topological polar surface area of 18.5 Ų, a heavy atom count of 35, and a complexity of 618 .Scientific Research Applications
Lithium-Ion Batteries
Diethoxybis(4-perfluorotolyl)silane and related silane compounds have been studied for their potential applications in lithium-ion batteries. Novel silane compounds are synthesized and utilized as non-aqueous electrolyte solvents. These molecules demonstrate an ability to dissolve lithium salts effectively, suggesting their potential to enhance the performance of lithium-ion batteries. The use of such silane-based electrolytes exhibits high lithium-ion conductivities and excellent cyclability, indicating their promising role in improving lithium-ion battery technologies (Amine et al., 2006).
Supramolecular Chemistry
Research into hypervalent complexes of silanes, including compounds similar to diethoxybis(4-perfluorotolyl)silane, reveals their potential in supramolecular chemistry. These complexes form through intermolecular Si...N interactions, showcasing the versatility of silanes in creating efficient and versatile binding motifs. This ability to modulate binding modes paves the way for innovative applications in supramolecular assemblies and materials science (Nakash et al., 2005).
Nanostructured Materials
The production of nanostructured polyborocarbosiloxane powders through the irradiation of gaseous mixtures containing silane compounds highlights another significant application. These materials, featuring SiOB bonds and high thermal stability, are of interest for various technological applications due to their unique properties and spongy morphology. Such advancements indicate the role of silanes in the development of new nanostructured materials with potential uses in electronics, catalysis, and beyond (Pola et al., 2005).
Future Directions
properties
IUPAC Name |
diethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F14O2Si/c1-3-33-35(34-4-2,15-11(23)7(19)5(17(27,28)29)8(20)12(15)24)16-13(25)9(21)6(18(30,31)32)10(22)14(16)26/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBYQCFUUXZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxybis(4-perfluorotolyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



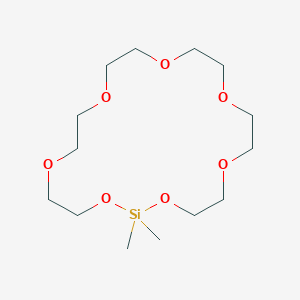
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
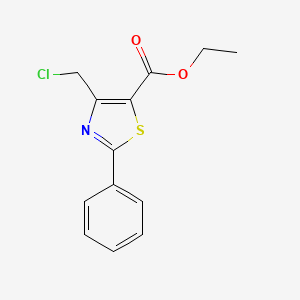
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)
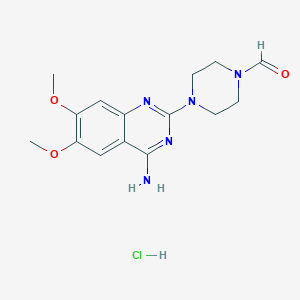
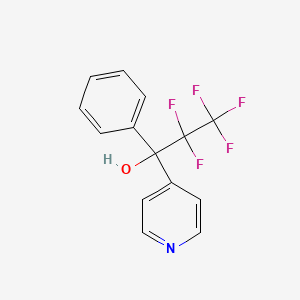
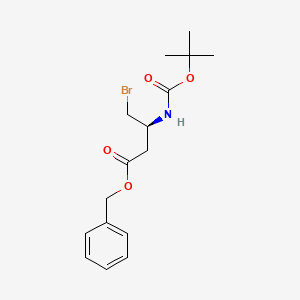
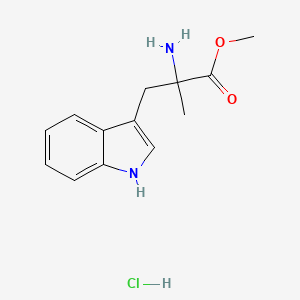

![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)
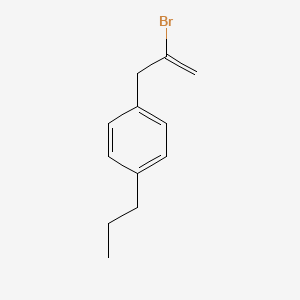
![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
